molecular formula C20H21NO B195617 Cyclobenzaprine N-Oxide CAS No. 6682-26-4

Cyclobenzaprine N-Oxide

Cat. No. B195617
CAS RN: 6682-26-4
M. Wt: 291.4 g/mol
InChI Key: CWVULMRJHWMZLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclobenzaprine N-Oxide is an organic compound with the chemical formula C15H18N2O2 . It is a white to light yellow solid with a strong irritating odor . It is a metabolite of the skeletal muscle relaxant cyclobenzaprine and can also be a potential impurity in commercial preparations of cyclobenzaprine .


Synthesis Analysis

Cyclobenzaprine N-Oxide is a metabolite of cyclobenzaprine, a skeletal muscle relaxant . A study on the formulation development of sublingual cyclobenzaprine tablets has reported a LC-MS/MS method for the simultaneous quantification of cyclobenzaprine, desmethyl cyclobenzaprine, and cyclobenzaprine N-oxide .


Molecular Structure Analysis

Cyclobenzaprine N-Oxide contains a total of 45 bonds, including 24 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 seven-membered ring, and 2 eleven-membered rings .


Chemical Reactions Analysis

A study on the formulation development of sublingual cyclobenzaprine tablets has reported that monitoring of drug metabolism during transmucosal permeation was incorporated into the model . Another study on the degradation mechanisms of cyclobenzaprine by LC-MS/MS has reported that cyclobenzaprine degraded through the oxidation of both the endocyclic and exocyclic double bonds to form epoxides as well as oxidation of the tertiary amine group to generate the N-oxide .


Physical And Chemical Properties Analysis

Cyclobenzaprine N-Oxide is a white to light yellow solid with a strong irritating odor. Its melting point is about 112-116°C, and it is soluble in many organic solvents .

Scientific Research Applications

  • Metabolism and Identification of Metabolites :

  • Pharmacological Effects and Safety Profile :

    • Cyclobenzaprine, a tricyclic pharmacologic agent, has been used primarily for its muscle relaxant properties. Its safety profile is considered reasonable, and it has been studied for its effectiveness in the treatment of acute neck and back pain, as well as fibromyalgia (Cimolai, 2009).
  • Degradation Mechanisms :

    • A study on the degradation mechanisms of cyclobenzaprine revealed various degradation conditions and identified major oxidation products, including Cyclobenzaprine N-Oxide. This was important for supporting new formulation development (Liu, Zhao, & Zhao, 2014).
  • Clinical Applications :

    • Cyclobenzaprine has been extensively studied for its effectiveness in treating skeletal muscle spasms in various regions of the body. Its efficacy in reducing muscle spasm, pain, and improving the range of motion has been confirmed in clinical trials (Basmajian Jv, 1978).
    • The drug is also investigated for its potential use in treating spasticity, although the efficacy in this area did not show significant differences from placebo (Ashby, Burke, Rao, & Jones, 1972).
  • Pharmacokinetics and Mechanism of Action :

    • Cyclobenzaprine's pharmacokinetics, including the effects of age, gender, and hepatic insufficiency, were explored. It was found that cyclobenzaprine plasma clearance is substantial, and its pharmacokinetics are linear within certain dosing ranges (Winchell, King, Chavez-Eng, Constanzer, & Korn, 2002).
  • Antagonism of Histamine H1 Receptors :

    • Recent studies have shown that cyclobenzaprine acts as a potent non-competitive antagonist of histamine H1 receptors, which may explain some of its sedative effects in patients. This finding suggests an off-target antagonism of central H1R by cyclobenzaprine (Singh, Senatorov, Cheshmehkani, Karmokar, & Moniri, 2022).

Safety And Hazards

Cyclobenzaprine N-Oxide should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propan-1-amine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO/c1-21(2,22)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-14H,7,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWVULMRJHWMZLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20216929
Record name N,N-Dimethyl-5H-dibenzo(a,d)cycloheptene-delta 5,alpha-propylamine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20216929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclobenzaprine N-Oxide

CAS RN

6682-26-4
Record name N,N-Dimethyl-5H-dibenzo(a,d)cycloheptene-delta 5,alpha-propylamine N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006682264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethyl-5H-dibenzo(a,d)cycloheptene-delta 5,alpha-propylamine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20216929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propan-1-amine oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLOBENZAPRINE N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TP3TV1XES
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclobenzaprine N-Oxide
Reactant of Route 2
Cyclobenzaprine N-Oxide
Reactant of Route 3
Cyclobenzaprine N-Oxide
Reactant of Route 4
Cyclobenzaprine N-Oxide
Reactant of Route 5
Cyclobenzaprine N-Oxide
Reactant of Route 6
Cyclobenzaprine N-Oxide

Citations

For This Compound
45
Citations
S Kitamura, K Tatsumi - Biochemical and biophysical research …, 1984 - Elsevier
Reduction of tertiary amine N-oxides to the corresponding amines by liver preparations was investigated with imipramine N-oxide and cyclobenzaprine N-oxide under anaerobic …
Number of citations: 82 www.sciencedirect.com
Y Liu, D Zhao, ZZ Zhao - Analytical Methods, 2014 - pubs.rsc.org
… In addition, the identity of Degradant XII was also confirmed to be cyclobenzaprine N-oxide by a purified standard isolated by the preparative HPLC from the peroxidation of …
Number of citations: 20 pubs.rsc.org
ML Cotton, GRB Down - Analytical Profiles of Drug Substances, 1988 - Elsevier
Publisher Summary This chapter discusses the cyclobenzaprine hydrochloride. Cyclobenzaprlne was synthesized by and the original patents assigned to Hoffmann-LaRoche & Co in …
Number of citations: 6 www.sciencedirect.com
S Kitamura, A Terada, N Inoue, H KAMIO… - Biological and …, 1998 - jstage.jst.go.jp
… Cyclobenzaprine N-oxide and brucine N-oxide are similarly transformed to the correspond … The liver cytosolic reductase activity toward imipramine N— oxide, cyclobenzaprine N—oxide …
Number of citations: 5 www.jstage.jst.go.jp
K TATSUMI - 1998 - jlc.jst.go.jp
… A definite role for cytochrome P450 in the microsomal reduction has been establishedzqi The liver cytosolic reductase activity toward imipramine Noxide, cyclobenzaprine N-oxide and S…
Number of citations: 0 jlc.jst.go.jp
BI Cioroiu, IC Grigoriu, ME Cioroiu… - Journal of …, 2016 - academic.oup.com
… We considered also the by-products amitriptyline (AMI), cyclobenzaprine N-oxide and anthachinone (ANTHR). In this chromatographic approach, specified impurities, 2-pyridylamine …
Number of citations: 11 academic.oup.com
D Zhang, FE Evans, JP Freeman, Y Yang… - Chemico-biological …, 1996 - Elsevier
… cyclobenzaprine, and cyclobenzaprine N-oxide, respectively. Where marked ‘x’, the compounds were not fully … The metabolite was identified as cyclobenzaprine N-oxide (CBP-NO). …
Number of citations: 42 www.sciencedirect.com
G Belvedere, V Rovei, C Pantarotto, A Frigerio - Xenobiotica, 1975 - Taylor & Francis
… The cyclobenzaprine epoxide and epoxy-cyclobenzaprine N-oxide were separated on a silica gel column 60 x 2 cm, eluted with cyclohexane-chloroformdiethylamine (85 : 10 : 5, by vol.)…
Number of citations: 20 www.tandfonline.com
S Kitamura, K Sugihara, K Tatsumi - Drug metabolism and disposition, 1999 - ASPET
… Cyclobenzaprine N-oxide and brucine N-oxide were also transformed similarly to the … Cyclobenzaprine hydrochloride and cyclobenzaprine N-oxide were donated by Merck Sharp & …
Number of citations: 27 dmd.aspetjournals.org
K Takekawa, K Sugihara, S Kitamura, S Ohta - Xenobiotica, 2001 - Taylor & Francis
… The mixture, after addition of 12.5 mg of acetanilide or 25 mg of phenacetin as an internal standard in the case of brucine N-oxide, or imipramine N-oxide and cyclobenzaprine N-oxide, …
Number of citations: 17 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.